Ethyl 4,4,4-trifluoroacetoacetate

Description

Significance of Fluorinated Organic Compounds in Contemporary Synthetic Chemistry

The strategic incorporation of fluorine into organic molecules is a powerful tool in modern chemistry. numberanalytics.com Fluorine's high electronegativity and small size can lead to enhanced thermal stability, increased lipophilicity, and improved bioavailability of compounds. numberanalytics.comyoutube.com These properties are highly desirable in the development of new drugs and advanced materials. numberanalytics.com In the pharmaceutical industry, for instance, approximately 10% of all marketed drugs contain fluorine, a testament to the element's impact on therapeutic efficacy. nih.gov The stability of the carbon-fluorine bond, the strongest in organic chemistry, makes fluorinated compounds resistant to degradation, a crucial factor in many applications. nih.gov

The presence of a trifluoromethyl group (-CF3), in particular, can significantly increase a molecule's stability and lipophilicity. nih.gov This has led to the widespread use of trifluoromethyl-containing compounds in pharmaceuticals and agrochemicals. nih.govnih.gov The development of methods to introduce this group into organic molecules is an ongoing area of intensive research. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Role of Ethyl 4,4,4-Trifluoroacetoacetate as a Versatile Building Block in Organic Transformations

This compound is a highly valued reagent in organic synthesis due to its trifluoromethyl group, which enhances both its reactivity and solubility in various organic solvents. chemimpex.com This compound is particularly instrumental in the creation of fluorinated intermediates essential for medicinal chemistry. chemimpex.com Its structure, featuring a β-ketoester functionality, allows for a wide range of chemical transformations, making it a flexible starting material for diverse molecular structures. chemimpex.comresearchgate.netnih.gov

The compound's ability to participate in reactions that form new carbon-carbon bonds is a key aspect of its utility. chemimpex.com It is a common precursor in the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. For example, it is used in the synthesis of:

Pyrazoles: These nitrogen-containing heterocycles are found in numerous pharmaceuticals and agrochemicals. bibliomed.orgresearchgate.net this compound can be reacted with hydrazines to form trifluoromethyl-substituted pyrazoles. bibliomed.orgthieme-connect.comresearchgate.net

Pyrimidines: These are another class of important heterocycles with a wide range of biological activities. nih.gov this compound serves as a starting material for creating novel trifluoromethyl pyrimidine (B1678525) derivatives. nih.gov

Chromones: These compounds and their derivatives have shown various biological activities. sci-hub.se Reactions of this compound can lead to the formation of trifluoromethyl-substituted chromone (B188151) derivatives. sci-hub.sechimicatechnoacta.ru

Furthermore, this compound is a key intermediate in the production of several important pesticides, including thifluzamide (B1681302), fluacrypyrim, and thiazopyr, as well as the drug befloxatone. google.comgoogle.com Its role extends to the synthesis of enantiopure chirons, which are crucial for developing stereospecific pharmaceuticals. researchgate.net The synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, a chiral building block, can be achieved through the asymmetric reduction of this compound. nih.gov

The synthesis of this compound itself is typically achieved through a Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297), using a catalyst such as sodium ethoxide. google.com

Historical Context of Research on Beta-Ketoesters and Trifluoromethyl Derivatives in Synthetic Methodologies

The use of β-ketoesters in organic synthesis has a long and rich history. researchgate.netnih.govnih.gov These compounds are valued for their dual electrophilic and nucleophilic character, making them key intermediates in the synthesis of complex molecules. researchgate.net The development of reactions involving β-ketoesters, such as the Claisen condensation, has been fundamental to the advancement of organic chemistry. organic-chemistry.org

The field of organofluorine chemistry began even before the isolation of elemental fluorine itself. nih.gov The first synthesis of an aromatic compound containing a trifluoromethyl group was reported in 1898. nih.gov The introduction of a trifluoromethyl group into a pyridine (B92270) ring was first achieved in 1947. nih.gov Over the decades, the development of new fluorination techniques and trifluoromethylating agents has significantly expanded the toolkit available to synthetic chemists. numberanalytics.comrsc.org The synthesis of trifluoromethylarenes, for example, can now be achieved through various methods, including copper-mediated reactions of diazonium salts with trifluoromethylating agents. organic-chemistry.org

The convergence of these two areas of research—the well-established chemistry of β-ketoesters and the growing importance of fluorinated compounds—has led to the prominence of molecules like this compound. This compound embodies the strategic combination of a classic synthetic building block with the unique properties of a trifluoromethyl group, enabling the creation of novel and impactful molecules.

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C6H7F3O3 |

| Molar Mass | 184.11 g/mol |

| Density | 1.259 g/mL at 25°C |

| Melting Point | -39 °C |

| Boiling Point | 129-130 °C |

| Flash Point | 28 °C / 82.4 °F |

| Water Solubility | 10 g/L (20 °C) |

| Refractive Index | n20/D 1.375 |

| CAS Number | 372-31-6 |

Data sourced from multiple references. fishersci.comchemimpex.comchembk.comnih.govsigmaaldrich.com

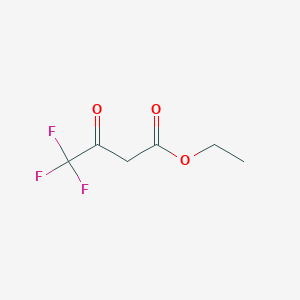

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJKUQIPRNZDTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059905 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

6.0 [mmHg] | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20706 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

372-31-6 | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trifluoroacetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trifluoroacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (trifluoroacetyl)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM9XB46R5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Ethyl 4,4,4 Trifluoroacetoacetate

Traditional Synthetic Routes and Mechanistic Elucidation

The cornerstone of Ethyl 4,4,4-trifluoroacetoacetate synthesis lies in the Claisen condensation, a fundamental carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org This approach has been extensively studied and remains the most prevalent method for both laboratory and industrial preparation.

Claisen Condensation Approaches to this compound

The mixed or "crossed" Claisen condensation is the specific variant employed for synthesizing this compound. libretexts.orgorganic-chemistry.org This reaction involves two different ester partners, one of which must be enolizable (possessing an alpha-proton). libretexts.orgorganic-chemistry.org

The standard and most widely reported method for preparing this compound involves the reaction between ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). guidechem.comcapes.gov.brgoogle.comguidechem.com In this pairing, ethyl acetate serves as the enolizable component, providing the alpha-proton necessary to form a nucleophilic enolate ion. openstax.orglibretexts.org Ethyl trifluoroacetate, which lacks alpha-protons, acts exclusively as the electrophilic acylating agent. organic-chemistry.org This specific combination is crucial for directing the reaction towards the desired product and avoiding a statistical mixture of four different products that can occur in mixed Claisen condensations with two enolizable esters. organic-chemistry.org

Sodium ethoxide is the quintessential base used to promote the Claisen condensation between ethyl trifluoroacetate and ethyl acetate. google.comguidechem.comguidechem.com Its function is multifaceted and critical to the reaction's success. Firstly, as a strong base, sodium ethoxide deprotonates the α-carbon of ethyl acetate, generating the reactive nucleophile, the ester enolate. byjus.comyoutube.com

To prevent side reactions such as transesterification, the alkoxide base used (ethoxide) typically matches the alkoxy group of the reacting esters (ethyl). libretexts.org A key aspect of the Claisen condensation is the requirement for a stoichiometric amount of base, rather than a catalytic amount. wikipedia.orgopenstax.orglibretexts.org This is because the final product, the β-keto ester, has a highly acidic proton on the α-carbon situated between the two carbonyl groups. The base is consumed by deprotonating this product, forming a resonance-stabilized enolate anion. wikipedia.orgopenstax.org This final, essentially irreversible deprotonation step provides the thermodynamic driving force that shifts the reaction equilibrium towards the product, ensuring high yields. organic-chemistry.orglibretexts.org

Detailed Mechanistic Investigations of Condensation Reactions

The mechanism of the Claisen condensation for the synthesis of this compound proceeds through a series of well-understood steps:

Enolate Formation : The reaction initiates with the abstraction of an acidic α-proton from ethyl acetate by the strong base, sodium ethoxide. This results in the formation of a resonance-stabilized enolate ion. libretexts.orglibretexts.orgyoutube.com

Nucleophilic Attack : The newly formed enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ethyl trifluoroacetate molecule. The strong electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of this carbonyl carbon. This attack forms a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by expelling the ethoxide (-OEt) group, which is a good leaving group. This step results in the formation of the target β-keto ester, this compound. libretexts.orgyoutube.comlibretexts.org

Deprotonation of the Product : The expelled ethoxide ion (or another molecule of the base) then deprotonates the highly acidic α-proton of the newly formed this compound. This creates a highly resonance-stabilized enolate of the product. As this step is thermodynamically very favorable, it drives the entire reaction sequence to completion. wikipedia.orgopenstax.org

Protonation : In the final work-up stage, an aqueous acid (such as hydrochloric acid or formic acid) is added to neutralize any remaining base and to protonate the enolate of the product, yielding the final neutral this compound. libretexts.orggoogle.comyoutube.com

Industrial Synthesis and Process Optimization Studies

The Claisen condensation of ethyl trifluoroacetate and ethyl acetate is well-suited for industrial applications due to its use of readily available starting materials, relatively mild conditions, and high product selectivity. patsnap.comgoogle.com

Large-Scale Production Considerations for this compound

For industrial-scale production, process optimization focuses on maximizing yield and purity while ensuring safety and economic viability. google.comgoogle.com Key considerations include reactant molar ratios, temperature control, choice of solvent, and purification methods. Patents describing the industrial process often use an excess of the less expensive reagent, ethyl acetate, to ensure complete conversion of the ethyl trifluoroacetate. google.comgoogle.com

The reaction is typically carried out in an organic solvent. While ethanol (B145695) or ethyl acetate can be used, other solvents like cyclohexane, tetrahydrofuran (B95107) (THF), and methyl tertiary butyl ether (MTBE) have also been employed to facilitate the reaction and subsequent work-up. google.comgoogle.com Temperature control is critical; the initial condensation is often performed at low temperatures (e.g., 5-20°C) to manage the exothermic nature of the reaction, followed by a period at a higher temperature (e.g., 45°C) to ensure the reaction goes to completion. google.com

After the reaction, the mixture is acidified, and the product is isolated from the resulting slurry, which contains the sodium salt from neutralization (e.g., sodium chloride or sodium formate). google.comepo.org Purification is typically achieved through fractional distillation under reduced pressure (vacuum distillation) to obtain high-purity this compound. google.comgoogle.com Reported yields for these industrial processes are often high, with purities exceeding 95% and in some cases reaching over 99%. google.comgoogle.com The U.S. Environmental Protection Agency (EPA) reported production volumes between 1,000,000 and 20,000,000 pounds in 2019, underscoring the compound's industrial importance. nih.gov

Table 1: Examples of Industrial Synthesis Parameters for this compound This table is interactive. Click on the headers to sort the data.

| Reactant Molar Ratio (EA:ETFA:NaOEt) | Solvent | Reaction Temperature | Yield (based on ETFA) | Purity | Reference |

|---|---|---|---|---|---|

| 1.14:1:1.21 | Tetrahydrofuran (THF) | 5-20°C | 83.4% | 95.5% | google.com |

| 2:1:2 | Methyl Tertiary Butyl Ether (MTBE) | 10-20°C, then 45°C | Not specified | Not specified | google.com |

| 1:1:1.2 | Not specified | 10-20°C | 82.2% | 95.2% | google.com |

EA = Ethyl Acetate; ETFA = Ethyl Trifluoroacetate; NaOEt = Sodium Ethoxide

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl acetate |

| Ethyl trifluoroacetate |

| Sodium ethoxide |

| Ethanol |

| Hydrochloric acid |

| Formic acid |

| Sodium chloride |

| Sodium formate |

| Cyclohexane |

| Tetrahydrofuran (THF) |

Advanced Separation and Recovery Technologies for Byproducts (e.g., Ethyl Acetate, Ethanol)

The synthesis of this compound, often via Claisen condensation, typically produces a mixture containing byproducts such as ethyl acetate and ethanol. guidechem.com The presence of a minimum boiling azeotrope between ethyl acetate and ethanol complicates their separation by conventional distillation. researchgate.net Therefore, advanced separation technologies are crucial for efficient recovery and recycling of these valuable solvents, which in turn reduces production costs and environmental impact. guidechem.com

Extractive Distillation Techniques

Extractive distillation is a method used to separate components with close boiling points, such as the ethyl acetate-ethanol azeotrope, by introducing a high-boiling solvent or entrainer. aip.org This entrainer interacts differently with the components of the mixture, altering their relative volatilities and facilitating separation.

The process involves feeding the ethyl acetate-ethanol mixture into a distillation column while the extractive solvent is introduced near the top. The solvent flows down the column, selectively binding to one component (typically ethanol), which increases the relative volatility of the other component (ethyl acetate), allowing it to be separated as the overhead product. aip.org

Various solvents have been investigated for this purpose. A study demonstrated that a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) was highly effective. lookchem.com Under optimal conditions, this method achieved an ethyl acetate concentration of 99.52%. lookchem.com The use of mixed solvents can also reduce energy consumption compared to using single-component entrainers. lookchem.com Other effective agents include glycerine, diethylene glycol, and hydroquinone. aip.org

Table 1: Performance of Extractive Distillation with Mixed Solvents for Ethyl Acetate-Ethanol Separation

| Entrainer (Solvent) | Optimal Conditions | Product Purity (Ethyl Acetate) | Reference |

| N,N-dimethylformamide (DMF) & Dimethyl sulfoxide (DMSO) | Mole ratio DMF:DMSO 2:3, Solvent flow rate 25 mL/min, Reflux ratio 3.3 | 99.52% | lookchem.com |

| Water & Glycerine / Water & Ethylene Glycol | Not specified | >99% (top of tower) | guidechem.com |

Azeotropic Distillation Methodologies

Azeotropic distillation is another technique employed to break the ethyl acetate-ethanol azeotrope. This method involves adding a third component, known as an azeotrope-forming agent or entrainer, to the mixture. thieme-connect.comresearchgate.net This agent forms a new, lower-boiling azeotrope with one or more of the original components, which can then be separated by distillation. thieme-connect.comresearchgate.net

For the ethyl acetate-ethanol system, effective agents form an azeotrope with ethyl acetate, which is then recovered as the overhead product, while ethanol is obtained as the bottoms product. researchgate.net The selection of an appropriate agent is critical for the efficiency of the separation. The relative volatility of the components is a key measure of the ease of separation; a value of at least 1.2 is generally required for effective rectification. thieme-connect.com The ethyl acetate-ethanol pair has a natural relative volatility of only 1.16, making standard distillation impractical. thieme-connect.com

Table 2: Effective Azeotropic Distillation Agents and Their Impact on Relative Volatility

| Agent | Relative Volatility (Ethyl Acetate/Ethanol) | Reference |

| Ethyl Ether | > 1.2 | thieme-connect.com |

| Methyl Formate | > 1.2 | thieme-connect.com |

| Cyclohexane | > 1.2 | thieme-connect.com |

| Hexane | 2.5 | researchgate.net |

| t-Butyl methyl ether | 2.1 | researchgate.net |

Pressure Swing Distillation for Enhanced Separation Efficiency

Pressure Swing Distillation (PSD) is a widely used method that leverages the pressure-sensitive nature of certain azeotropes, including the ethyl acetate-ethanol mixture. researchgate.netgoogle.com This technique uses two distillation columns operating at different pressures—a high-pressure column (HPC) and a low-pressure column (LPC)—to achieve separation without the need for a third component (entrainer). clockss.org

The principle behind PSD is that the composition of the azeotrope changes with pressure. researchgate.netgoogle.com The feed mixture is first sent to the HPC. At high pressure, one of the components can be separated in pure form from the bottom of the column. The distillate from the HPC, which is close to the azeotropic composition at that pressure, is then fed to the LPC. At low pressure, the azeotropic composition shifts, allowing the other component to be separated as the bottoms product, while the overhead vapor is recycled back to the HPC. researchgate.net This method is noted for being able to achieve high product purity. researchgate.net Simulations have shown that a bottoms product with a mole fraction of 99.996% ethyl acetate can be obtained. researchgate.net Heat-integrated PSD configurations can further reduce operating costs and energy consumption. clockss.org

Table 3: Example Operating Parameters for Pressure Swing Distillation of Ethyl Acetate-Ethanol

| Parameter | High-Pressure Column (HPC) | Low-Pressure Column (LPC) | Reference |

| Operating Pressure | 607950 Pa | 50662.5 Pa | researchgate.net |

| Feed Composition | 50% mol fraction Ethyl Acetate (mixed with recycle stream) | Distillate from HPC | researchgate.net |

| Bottoms Product | 99.996% mol fraction Ethyl Acetate | 99.996% mol fraction Ethanol | researchgate.net |

| Distillate | Fed to LPC | Recycled to HPC | researchgate.net |

Derivatization Strategies in Synthetic Pathways

Derivatization of this compound is a key strategy for synthesizing a wide range of complex fluorine-containing molecules, particularly heterocyclic compounds that are valuable in pharmaceuticals and agrochemicals.

Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate

A common and important derivative is Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate. This compound serves as a versatile building block for constructing more complex molecular architectures, such as pyrazoles and pyrimidines. lookchem.comchemicalbook.com

The synthesis is typically achieved through the reaction of this compound with triethyl orthoformate. thieme-connect.comchemicalbook.com This reaction introduces the ethoxymethylene group onto the carbon atom situated between the two carbonyl groups of the acetoacetate (B1235776) backbone. The reaction is often catalyzed by an agent like acetic anhydride (B1165640) and carried out under reflux conditions. lookchem.com This method has been reported to be highly efficient, with yields reaching up to 98.0%. lookchem.com The resulting product, Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate, is a mixture of cis and trans isomers.

Table 4: Reaction Parameters for the Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Reference |

| This compound | Triethyl orthoformate | Acetic anhydride, Reflux (120 °C) | 98.0% | lookchem.com |

| This compound | Triethyl orthoformate | One-pot method with urea (B33335), followed by sodium ethoxide (80°C) | Not specified |

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Synthesis of Enantiopure Fluorinated Compounds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the development of fluorinated compounds, particularly in the pharmaceutical and agrochemical industries. A key challenge in this field is the synthesis of enantiopure fluorinated molecules, where a specific three-dimensional arrangement of atoms is required for biological activity. Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) has emerged as a powerful and versatile building block in this context, providing a readily available starting material for the construction of complex chiral structures bearing a trifluoromethyl (CF₃) group.

This compound is widely utilized as a reagent for the synthesis of enantiopure trifluoromethyl-functionalized products. sigmaaldrich.com Its structure, which combines a reactive β-ketoester functionality with a stable trifluoromethyl group, allows for a variety of chemical transformations. ETFAA serves as a precursor for creating key intermediates, such as chiral trifluoromethyl-containing oxazolidines. These intermediates are then used to produce a range of valuable enantiopure compounds, including (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.com

Furthermore, ETFAA is instrumental in the synthesis of trifluoromethyl-β-amino acid derivatives and other complex cyclic structures. sigmaaldrich.com For instance, by condensing ETFAA with (R)-phenylglycinol, a chiral oxazolidine (B1195125) intermediate is formed, which can be further transformed into (2R)-2-trifluoromethyl-2-carboxyazetidine as well as (R)- and (S)-trifluoromethylhomoserines. sigmaaldrich.com The ability to use ETFAA to generate these diverse and optically pure molecules underscores its importance as a fundamental building block in medicinal and synthetic chemistry. sigmaaldrich.comnih.gov

A critical step in leveraging this compound (ETFAA) for chiral synthesis is the enantioselective reduction of its ketone group. This transformation converts the prochiral ketone into a chiral secondary alcohol, specifically ethyl (R)- or (S)-4,4,4-trifluoro-3-hydroxybutanoate. This resulting chiral alcohol is a versatile intermediate for numerous pharmaceuticals. The success of this strategy hinges on achieving high stereoselectivity, ensuring the production of one enantiomer over the other. Both biocatalytic and chemocatalytic methods have been developed to achieve this transformation with high efficiency and enantiomeric purity.

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The asymmetric reduction of ETFAA has been successfully demonstrated using whole cells of various microorganisms. Notably, the yeast Saccharomyces uvarum has been employed to catalyze the reduction of ETFAA to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.gov This microbial transformation takes advantage of the inherent oxidoreductase enzymes within the yeast cells, which can recognize the substrate and selectively produce the (R)-enantiomer of the corresponding alcohol. nih.gov

The process involves incubating ETFAA with a culture of Saccharomyces uvarum under controlled conditions. The yeast cells contain the necessary enzymes and the cofactor regeneration system required for the reduction reaction. nih.gov This whole-cell approach is often preferred as it avoids the need for isolating and purifying enzymes, making the process more cost-effective and stable. nih.gov

To enhance the efficiency and viability of microbial reductions for industrial applications, optimization of the reaction system is crucial. One highly effective strategy is the implementation of an aqueous-organic biphasic system. nih.gov In this setup, the microbial reduction occurs in the aqueous phase, while an immiscible organic solvent serves as a reservoir for the substrate (ETFAA) and an extraction medium for the product, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate. nih.gov

This biphasic system addresses several challenges associated with biocatalysis, such as substrate toxicity and product inhibition. For the reduction of ETFAA by Saccharomyces uvarum, dibutylphthalate was identified as a suitable organic solvent, offering a good balance between biocompatibility and favorable partitioning of the substrate and product. nih.gov By optimizing factors such as pH, temperature, and the volume ratio of the two phases, a significant improvement in conversion and product concentration can be achieved compared to a simple aqueous system. nih.gov

Another key aspect of optimization involves ensuring the efficient regeneration of cofactors (like NADH or NADPH) that are consumed during the reduction. Whole-cell systems, such as Saccharomyces uvarum, have an internal mechanism for cofactor recycling, often by utilizing a simple and inexpensive cosubstrate like glucose. nih.gov This eliminates the need to add expensive external cofactors, making the process more economically feasible.

The successful transition of a biocatalytic process from the laboratory to an industrial scale depends on achieving high productivity and product concentrations. The use of an optimized aqueous-organic biphasic system for the reduction of ETFAA is a significant step towards industrial relevance. nih.gov This method has been shown to yield a product concentration as high as 54.6 g/L in the organic phase, a substantial improvement over monophasic aqueous systems. nih.gov

High product titers simplify downstream processing, reducing the energy and costs associated with product recovery and purification. The ability to achieve high conversion rates (e.g., 85.0%) and good enantiomeric excess (e.g., 85.2%) under these optimized conditions demonstrates the potential for this biocatalytic method to be a viable and sustainable industrial process for producing chiral fluorinated building blocks. nih.gov

Table 1: Optimized Conditions for Biocatalytic Reduction of ETFAA This table presents the optimized parameters for the asymmetric reduction of this compound (ETFAA) using *Saccharomyces uvarum in an aqueous-dibutylphthalate biphasic system.*

| Parameter | Optimal Value/Condition |

| Biocatalyst | Whole cells of Saccharomyces uvarum SW-58 |

| Reaction System | Aqueous-organic biphasic |

| Organic Solvent | Dibutylphthalate |

| Conversion | 85.0% |

| Enantiomeric Excess (e.e.) | 85.2% for (R)-enantiomer |

| Product Concentration | 54.6 g/L (in organic phase) |

| Data sourced from research on microbial synthesis in aqueous-organic solvent biphasic systems. nih.gov |

Alongside biocatalytic methods, asymmetric hydrogenation using metal catalysts provides a powerful tool for the enantioselective reduction of ETFAA. Heterogeneous catalysts, particularly those based on platinum, have shown significant promise. The system often involves depositing platinum onto a solid support, such as alumina (B75360) (Pt/Al₂O₃), and using a chiral modifier to induce enantioselectivity. researchgate.net

For the hydrogenation of ETFAA, cinchona alkaloids, such as cinchonidine, are effective chiral modifiers. researchgate.net The interaction between the substrate, the catalyst surface, and the chiral modifier directs the hydrogen addition to one face of the ketone, leading to the preferential formation of one enantiomer. In the hydrogenation of ETFAA using a cinchonidine-modified platinum catalyst, an enantiomeric excess of up to 90% has been achieved. researchgate.net The efficiency and selectivity of this reaction can be influenced by factors such as the solvent and the specific structure of the chiral modifier. researchgate.net This chemocatalytic approach offers an alternative route to the chiral alcohol, which can be advantageous in terms of reaction speed and scalability. researchgate.net

Enantioselective Reduction Strategies

Precursors for Advanced Pharmaceutical and Agrochemical Intermediates

This compound serves as a critical starting material for constructing a variety of complex molecules targeted for biological applications. nih.gov Its dual functionality as a ketone and an ester allows it to participate in a wide array of chemical transformations, leading to the synthesis of fluorinated amino acids and a diverse range of heterocyclic systems that form the core of many modern drugs and pesticides. google.comnih.govnih.gov

Synthesis of Fluorinated Amino Acids and Derivatives

The incorporation of trifluoromethyl groups into amino acids can significantly alter their biological properties. ETFAA is a cornerstone reagent for the synthesis of enantiopure trifluoromethyl-functionalized amino acid derivatives. google.com A common strategy involves the condensation of ETFAA with a chiral amine, such as (R)-phenylglycinol, to form a chiral trifluoromethyl-substituted oxazolidine intermediate. This intermediate serves as a versatile platform for producing a variety of non-proteinogenic amino acids.

Notable examples synthesized from ETFAA or its derivatives include:

(S)- and (R)-α-Trifluoromethyl-aspartic acid. google.comresearchgate.net

α-Trifluoromethyl-serine. google.comresearchgate.net

(2R)-2-Trifluoromethyl-2-carboxyazetidine. google.com

(R)- and (S)-Trifluoromethylhomoserines. google.com

Another established method involves the resolution of an aminoester derived from ETFAA using (2R,3R)-tartaric acid to obtain an optically pure key intermediate, which is then elaborated into the final trifluoromethyl-β-amino acid. wikipedia.org These synthetic routes highlight the efficiency of using ETFAA to create stereodefined, fluorine-containing amino acids for peptidomimetic and drug design applications.

| Target Compound | Precursor/Intermediate from ETFAA |

| (S)- and (R)-α-Trifluoromethyl-aspartic acid | Chiral CF₃-oxazolidine |

| α-Trifluoromethyl-serine | Chiral CF₃-oxazolidine |

| Trifluoromethyl-β-amino acid derivatives | Optically pure aminoester |

| (2R)-2-Trifluoromethyl-2-carboxyazetidine | Oxazolidine from (R)-phenylglycinol |

| (R)- and (S)-Trifluoromethylhomoserines | Oxazolidine from (R)-phenylglycinol |

Construction of Diverse Fluorinated Heterocyclic Systems

The reactivity of the 1,3-dicarbonyl moiety in ETFAA makes it an ideal substrate for cyclocondensation reactions to build a wide variety of fluorinated heterocyclic frameworks. These scaffolds are prevalent in numerous biologically active compounds.

Pyrimidine (B1678525) Derivatives

Trifluoromethyl-substituted pyrimidines are significant in agrochemistry. ETFAA is a key intermediate in the synthesis of agrochemicals like the fungicide fluacrypyrim. google.comnih.gov The synthesis of the pyrimidine ring can be achieved through multicomponent reactions such as the Biginelli reaction. In this reaction, ETFAA condenses with an aldehyde and a urea (B33335) or thiourea (B124793) derivative, typically under acidic catalysis, to form functionalized dihydropyrimidines. This method provides a direct route to highly substituted pyrimidine scaffolds containing a trifluoromethyl group.

A related three-component reaction has been used to synthesize pyrimido[1,2-a]benzimidazole (B3050247) derivatives. The reaction of 1H-benzo[d]imidazol-2-amine, an aldehyde (such as 4-nitrobenzaldehyde), and ethyl 4,4,4-trifluoro-3-oxobutanoate yields the corresponding ethyl 4-aryl-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate.

| Reaction Type | Reactants with ETFAA | Product Class |

| Biginelli Reaction | Aldehyde, Urea/Thiourea | Dihydropyrimidines |

| 3-Component Condensation | 1H-benzo[d]imidazol-2-amine, Aldehyde | Pyrimido[1,2-a]benzimidazoles |

Quinolinone Derivatives

The quinolinone core is a privileged scaffold in medicinal chemistry, particularly for antibacterial agents. The incorporation of a trifluoromethyl group can enhance the efficacy of these compounds. A direct synthesis of 2-trifluoromethylquinoline derivatives has been developed utilizing ETFAA. This method involves the reaction of an anthranilic aldehyde compound with ethyl trifluoroacetoacetate in the presence of a catalyst to directly form the quinoline (B57606) ring system. This process is noted for its high atom economy, as water is the only byproduct.

Furthermore, classical methods like the Gould-Jacobs reaction, which traditionally uses an aniline (B41778) and a malonic ester derivative to form 4-hydroxyquinolines, can be adapted for ETFAA. researchgate.net In this approach, an aniline derivative reacts with ETFAA, followed by a thermal cyclization to produce a 4-hydroxy-2-(trifluoromethyl)quinoline-3-carboxylate ester.

Pyran Derivatives

Fluorinated pyran derivatives are important intermediates, particularly in the agrochemical sector. Research has demonstrated that ETFAA is a key building block in the synthesis of the herbicides dithiopyr (B166099) and thiazopyr. nih.govjst.go.jp The synthetic pathway commences with a cyclocondensation reaction between ethyl 4,4,4-trifluoro-3-oxobutanoate and an aldehyde, such as 3-methylbutanal, which forms a substituted tetrahydro-2H-pyran. nih.govjst.go.jp This pyran derivative then serves as a common intermediate that is further elaborated to yield the final agrochemical products. nih.gov This cyclocondensation highlights a practical application of ETFAA in constructing the pyran ring system for complex target molecules.

Pyrimido[1,2-b]indazole Derivatives

Pyrimido[1,2-b]indazoles are a class of fused heterocyclic compounds with potential applications in medicinal chemistry. A straightforward and efficient method for synthesizing trifluoromethylated versions of this scaffold involves the direct use of ETFAA. Researchers have developed a process for the cyclocondensation of various 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate.

The reaction is typically carried out in a methanol (B129727) and polyphosphoric acid mixture at reflux, leading to the formation of 2-(trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives in good to excellent yields. This method has been successfully applied to a range of substituted 3-aminoindazoles, demonstrating its versatility in creating a library of highly diverse, fluorinated tricyclic systems for further investigation.

| Starting Material | Reagent | Product |

| 3-Aminoindazole derivatives | This compound | 2-(Trifluoromethyl)pyrimido[1,2-b]indazol-4(1H)-one derivatives |

Spirocyclic Compounds

This compound serves as a versatile precursor for the synthesis of spirocyclic compounds, which are molecules characterized by two rings sharing a single common atom. These unique three-dimensional structures are of great interest in medicinal chemistry and materials science. rsc.org The reactivity of ETFAA allows for its participation in various cyclization reactions to construct the spirocyclic core.

One notable application involves multicomponent reactions. For instance, the three-component reaction of a diterpenoid enone, an aldehyde, and Meldrum's acid, catalyzed by l-proline, can produce terpenyl-substituted dioxaspiro[5.5]undecane-1,5,9-triones. researchgate.net Furthermore, three-component cyclizations of ETFAA and cycloheptanone (B156872) with diamines or aminoalcohols lead to the formation of novel tricyclic azaheterocyclic structures. researchgate.net These reactions demonstrate the utility of ETFAA in creating complex, polycyclic systems in a single step. The synthesis of spirocycles often involves cycloaddition strategies, where the unique electronic properties of ETFAA can be exploited. nih.gov

Design and Development of Biologically Active Fluorinated Compounds

The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. This compound is a key building block in the synthesis of such fluorinated compounds, which are prominent in pharmaceuticals and agrochemicals. chemimpex.combosschemical.com The trifluoromethyl group (CF3) in ETFAA is a crucial pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. chemimpex.com

ETFAA is utilized in the synthesis of a wide array of biologically active molecules. For example, it is a precursor for enantiopure trifluoromethyl-functionalized products like (S)- and (R)-α-trifluoromethyl-aspartic acid and α-trifluoromethyl-serine. sigmaaldrich.com It also plays a role in the synthesis of trifluoromethyl-β-amino acid derivatives. sigmaaldrich.com Multicomponent reactions involving ETFAA have yielded various biologically active compounds, including derivatives of pyridine (B92270), pyrimidine, pyrazole, and others, some of which have shown potential as antitumor and anti-influenza agents. researchgate.net The compound is also a key intermediate in the production of important pesticides. google.com

Table 1: Examples of Biologically Active Compounds Synthesized from ETFAA

| Compound Class | Biological Activity/Application | Reference |

| Trifluoromethyl-substituted azaheterocycles | Antitumor, anti-influenza, analgesic | researchgate.net |

| (S)- and (R)-α-trifluoromethyl-aspartic acid | Chiral building blocks for pharmaceuticals | sigmaaldrich.com |

| α-trifluoromethyl-serine | Chiral building blocks for pharmaceuticals | sigmaaldrich.com |

| Trifluoromethyl-β-amino acid derivatives | Pharmaceutical intermediates | sigmaaldrich.com |

| Thifluzamide (B1681302), Fluacrypyrim, Thiazopyr | Pesticides | google.com |

Contributions to Fundamental Fluorine Chemistry and Methodology Development

Beyond its direct applications in synthesis, this compound has been instrumental in advancing the field of fluorine chemistry and developing new synthetic methodologies.

Development of Novel Synthetic Routes to Trifluoromethylated Compounds

The increasing importance of trifluoromethylated compounds has driven the development of new and efficient synthetic methods, with ETFAA often playing a central role. researchgate.net Traditional methods for introducing a trifluoromethyl group can be harsh or require expensive reagents. Research has focused on utilizing ETFAA as a more accessible and versatile source for the CF3 moiety.

One of the primary methods for synthesizing ETFAA itself is the Claisen condensation of ethyl trifluoroacetate (B77799) and ethyl acetate (B1210297). google.com Innovations in this process, such as using an ethanol (B145695) solution of sodium ethoxide as a catalyst in the presence of an organic solvent, have led to milder conditions and higher yields, making ETFAA more readily available for further transformations. google.com Another synthetic approach involves the reaction of trifluoroacetone with ethyl chloroformate, catalyzed by hydrogen chloride, which avoids the self-condensation issues seen in strongly acidic or basic systems. patsnap.com

The development of methods for the reductive introduction of a trifluoroacetyl group from ETFAA has also been a significant area of research. researchgate.net These new methodologies provide chemists with more tools to incorporate the trifluoromethyl group into a wide range of organic molecules, facilitating the exploration of new chemical space. beilstein-journals.org

Investigations into Equilibrium-Dependent Hydration

The chemical behavior of this compound in aqueous solutions, particularly its hydration, has been a subject of fundamental study. The presence of the electron-withdrawing trifluoromethyl group significantly influences the equilibrium between the keto and enol forms of the molecule, as well as its hydration.

In aqueous solutions, ETFAA undergoes equilibrium-dependent hydration. consensus.app This process is influenced by factors such as temperature and pH. consensus.app Understanding this hydration is crucial for applications in biotransformations, where aqueous media are common. For example, the enantioselective biotransformation of ETFAA using Saccharomyces cerevisiae is affected by these hydration rates. consensus.app These investigations provide valuable insights into the reactivity and stability of fluorinated β-keto esters in aqueous environments, which is essential for developing robust and efficient biocatalytic processes.

Spectroscopic and Advanced Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the analysis of ETFAA, offering detailed information at the atomic level.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds, and it plays a crucial role in studying the keto-enol tautomerism of Ethyl 4,4,4-trifluoroacetoacetate. asu.eduthermofisher.com The ¹H NMR spectrum of ETFAA typically displays distinct signals corresponding to the protons in both the keto and enol forms, as the equilibrium between these tautomers is slow on the NMR timescale. asu.edu

In the keto form, characteristic signals arise from the ethyl group (a quartet for the -CH2- protons and a triplet for the -CH3 protons) and the methylene (B1212753) protons (-CH2-) adjacent to the carbonyl and trifluoromethyl groups. chegg.com The enol form presents a different set of signals, including those for the ethyl group, a vinyl proton, and a hydroxyl proton, the latter often appearing as a broad signal. chegg.com The chemical shifts of the α-protons are notably different between the two forms. chegg.com

The relative integration of the signals corresponding to the keto and enol forms in the ¹H NMR spectrum allows for the quantification of the equilibrium constant (K) for the tautomerization process. chegg.com This equilibrium can be influenced by factors such as the solvent and temperature. asu.edu For instance, the study of β-diketones and β-ketoesters like ETFAA is a classic experiment in physical chemistry to explore these effects. asu.edu

Table 1: Representative ¹H NMR Spectral Data for this compound Tautomers

| Tautomer | Functional Group | Chemical Shift (ppm) | Multiplicity |

| Keto | -CH₃ (Ethyl) | ~1.3 | Triplet |

| Keto | -CH₂- (Ethyl) | ~4.3 | Quartet |

| Keto | -CH₂- (Acyl) | ~3.8 | Singlet |

| Enol | -CH₃ (Ethyl) | ~1.3 | Triplet |

| Enol | -CH₂- (Ethyl) | ~4.3 | Quartet |

| Enol | =CH- | ~5.7 | Singlet |

| Enol | -OH | ~12.0 (not always shown) | Broad Singlet |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. chegg.com

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an indispensable technique for analyzing fluorine-containing compounds like this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov This method provides a distinct spectroscopic window to probe the chemical environment of the trifluoromethyl (-CF₃) group. nih.gov

In the context of ETFAA, ¹⁹F NMR is particularly valuable for monitoring the progress of reactions in which it participates. For example, in the Biginelli condensation, the trifluorinated ketoester serves as a convenient spectroscopic handle. nih.gov Real-time, quantitative analysis of the reaction can be achieved by observing the disappearance of the ¹⁹F resonance of the starting material, ETFAA, and the appearance of new signals corresponding to intermediates and the final product. nih.gov This allows for the determination of reaction rates and the absolute concentrations of the species involved over time. nih.gov

The chemical shift of the ¹⁹F resonance provides information about the electronic environment of the fluorine atoms. For instance, in a reaction monitoring scenario, the ¹⁹F resonance of ETFAA might appear at a specific chemical shift (e.g., -78.50 ppm), while intermediates and products will exhibit distinct fluorine resonances at different chemical shifts. nih.gov

Table 2: Application of ¹⁹F NMR in Monitoring a Reaction Involving this compound

| Species | ¹⁹F Chemical Shift (ppm) | Role in Reaction |

| This compound (ETFAA) | -78.50 | Starting Material |

| Enamine Intermediate | Green-labeled resonance | Intermediate |

| Tetrahydropyrimidinone | Blue-labeled resonance | Product |

Note: The specific chemical shifts are illustrative and can vary based on the reaction conditions and the specific intermediates and products formed. nih.gov

Infrared (IR) Spectroscopy for Molecular Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful method for identifying the functional groups present in this compound. The FTIR spectrum of ETFAA reveals characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key functional groups and their expected vibrational frequencies in the FTIR spectrum of an ester like ETFAA include the C=O (carbonyl) stretch of the ester group, which typically appears as a strong band in the region of 1735-1750 cm⁻¹. libretexts.org Additionally, the C-O stretching vibrations of the ester will also be present. libretexts.org For ketones, a strong C=O stretching band is expected around 1715 cm⁻¹. libretexts.org The presence of the trifluoromethyl group will also give rise to characteristic C-F stretching absorptions.

The analysis of the FTIR spectrum allows for the confirmation of the presence of the ester and keto functionalities within the ETFAA molecule. The precise positions and intensities of these bands can provide further insights into the molecular structure and bonding. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for Functional Groups in this compound

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-O (Ester) | Stretch | 1300 - 1000 | Medium-Strong |

| C-F | Stretch | 1400 - 1000 | Strong |

| C-H | Stretch | 3000 - 2850 | Medium |

Note: The exact wavenumbers can be influenced by the molecular environment and physical state of the sample.

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy that simplifies the analysis of liquid and solid samples. youtube.comyoutube.com For this compound, which is a liquid, ATR-FTIR is a convenient method for obtaining its infrared spectrum with minimal sample preparation. nih.govyoutube.com The technique involves pressing the sample against a crystal with a high refractive index, allowing the IR beam to interact with the sample surface. youtube.com This method provides high-quality, reproducible spectra. youtube.com

Vapor phase IR spectroscopy is another application of infrared analysis where the spectrum of the gaseous sample is recorded. nih.gov The NIST Chemistry WebBook contains a vapor phase IR spectrum for ethyl trifluoroacetate (B77799), a related compound, which was measured using a dispersive instrument. nist.gov The spectra of compounds in the vapor phase can differ in detail from those measured in the liquid or solid state due to the absence of intermolecular interactions. nist.gov For ETFAA, a vapor phase IR spectrum would provide information about the molecule in its isolated state. nih.gov

Table 4: Infrared Spectroscopy Techniques for this compound

| Technique | Sample State | Key Advantages |

| ATR-FTIR | Liquid or Solid | Minimal sample preparation, high reproducibility, good for routine analysis. nih.govyoutube.com |

| Vapor Phase IR | Gas | Provides information on isolated molecules without intermolecular interactions. nih.govnist.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method provides detailed three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

While this compound is a liquid at room temperature, X-ray diffraction analysis would be applicable if the compound were to be crystallized. sigmaaldrich.com The process would involve producing single crystals of ETFAA, which can sometimes be achieved at low temperatures. These crystals would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to determine the molecular structure in the solid state.

This technique is invaluable for unambiguously establishing the connectivity of atoms and the stereochemistry of a molecule. For complex molecules or those with interesting structural features, X-ray crystallography provides the definitive structural proof. In the context of ETFAA, a crystal structure would confirm the bond lengths and angles, and reveal how the molecules pack in the solid state, providing insights into intermolecular interactions.

Although a specific X-ray diffraction study for this compound is not detailed in the provided search results, the methodology is a standard and crucial tool for the complete structural characterization of chemical compounds. nih.gov

Elucidation of Molecular and Crystal Structures of Derivatives

The determination of the molecular and crystal structures of this compound derivatives is crucial for understanding their chemical behavior, stereochemistry, and potential applications. X-ray crystallography has been a pivotal technique in this field, providing precise three-dimensional atomic arrangements. These structural studies are often focused on heterocyclic compounds synthesized from this compound, as it serves as a key building block containing a trifluoromethyl group. researchgate.netchemimpex.com

Research has demonstrated the synthesis of various trifluoromethyl-containing heterocycles, with their structures confirmed by spectral methods and single-crystal X-ray diffraction analysis. researchgate.net For instance, one-pot, multi-component reactions involving this compound have yielded complex structures like pyran and pyridine (B92270) derivatives, whose spatial arrangements have been unambiguously determined through X-ray analysis. researchgate.net These analyses are critical for confirming the outcome of reactions and understanding the mechanistic pathways. researchgate.netresearchgate.net

The structural elucidation of diastereomeric heterocycles, such as cyclohepta-annulated derivatives of imidazo[1,2-a] and oxazolo[3,2-a]pyridin-5-ones, has been accomplished, providing insight into their formation mechanisms. researchgate.net Furthermore, the crystal structures of more complex systems, like 2-perfluoroalkylazuleno[2,1-d]pyrimidin-4(3H)-ones, have been analyzed to understand their structural features. researchgate.net

A representative set of crystallographic data for a derivative is presented below, illustrating the detailed structural information that can be obtained.

Table 1: Representative Crystallographic Data for an this compound Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₄H₂₃FN₄O₄S·0.25H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8769 (4) |

| b (Å) | 11.0211 (5) |

| c (Å) | 12.1896 (5) |

| α (°) | 84.093 (3) |

| β (°) | 71.439 (3) |

| γ (°) | 77.269 (3) |

| Volume (ų) | 1224.52 (9) |

| Z | 2 |

Note: This data is representative of a complex derivative and is provided for illustrative purposes. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Product Identification and Quantitative Analysis in Reaction Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method for the qualitative and quantitative analysis of reaction mixtures containing this compound. This technique is essential for monitoring reaction progress, identifying products and byproducts, and optimizing reaction conditions for the synthesis of valuable chemical intermediates. niscpr.res.ingoogle.com

In the industrial production of this compound, which often involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate (B1210297), GC-MS is used to analyze the composition of the reaction mixture. google.comguidechem.com This allows for the quantification of the desired product as well as unreacted starting materials and solvents like ethanol (B145695). niscpr.res.inguidechem.com The separation capabilities of gas chromatography, combined with the identification power of mass spectrometry, provide a detailed profile of the reaction components. niscpr.res.inresearchgate.net

The quantitative aspect of GC-MS analysis is crucial for process development and quality control. niscpr.res.in By using internal standards and creating calibration curves, it is possible to determine the concentration of each component in the mixture with a high degree of accuracy and precision. niscpr.res.inresearchgate.net This data is vital for calculating reaction yields and purity. The operating conditions of the GC-MS, such as the temperature program, carrier gas flow rate, and detector settings, are optimized to achieve the best separation and sensitivity for the compounds of interest. mdpi.comjmaterenvironsci.com

An example of data that could be obtained from a quantitative GC-MS analysis of a reaction mixture is shown in the table below.

Table 2: Illustrative Quantitative GC-MS Analysis of a Reaction Mixture

| Compound | Retention Time (min) | Peak Area (Arbitrary Units) | Concentration (g/L) |

|---|---|---|---|

| Ethanol | 3.2 | 55,000 | 15.0 |

| Ethyl Acetate | 4.5 | 120,000 | 32.5 |

| Ethyl trifluoroacetate | 5.1 | 85,000 | 23.0 |

| This compound | 8.9 | 350,000 | 95.0 |

| Byproduct A | 7.8 | 15,000 | 4.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of results obtained from a quantitative GC-MS analysis.

Emerging Research Areas and Future Directions

Development of Novel Synthetic Transformations Utilizing Ethyl 4,4,4-Trifluoroacetoacetate

The reactivity of ETFAA makes it a valuable reagent for a variety of synthetic transformations. It is a key starting material for producing enantiopure trifluoromethyl-functionalized products. sigmaaldrich.com Current research is focused on expanding its synthetic utility through the development of novel reactions.

One area of active investigation is its use in multicomponent reactions to create complex heterocyclic structures. For instance, ETFAA has been shown to react with arylidenemalononitriles to yield highly substituted dihydropyran and piperidine (B6355638) derivatives. researchgate.net Researchers are also exploring one-pot, three-component condensation reactions of aromatic aldehydes, 3-methylpyrazol-5-one, and ETFAA to efficiently synthesize tetrahydropyrazolopyran carboxylate derivatives. researchgate.net These methods offer advantages such as mild reaction conditions and good product yields.

Furthermore, the development of new catalytic systems is expanding the scope of ETFAA's applications. For example, the alkylation of ETFAA has been shown to be dependent on the solvent, with a reversible O-alkylation process leading to C-alkylation products in aprotic polar solvents. rsc.org This understanding of its reactivity allows for more controlled and selective synthetic outcomes.

Recent research has also demonstrated the synthesis of trifluoromethylated cyclopenta[b]pyran (B14749333) derivatives through a one-pot, multi-component reaction catalyzed by ammonium (B1175870) acetate (B1210297), involving an initial Michael addition followed by intramolecular cyclization. researchgate.net Another novel transformation involves the three-component cyclization of ETFAA and 1,2-ethanediamines with 3-methylbutan-2-one to produce hexahydroimidazo[1,2-a]pyridin-5-ones under mild conditions. researchgate.net

Green Chemistry Approaches in Synthesis and Catalysis of Fluorinated Compounds

The principles of green chemistry are increasingly being applied to the synthesis and catalysis of fluorinated compounds, including those derived from ETFAA. The goal is to develop more environmentally benign and sustainable processes.

One significant advancement is the use of biocatalysis for the asymmetric reduction of ETFAA. Whole cells of Saccharomyces uvarum have been successfully used in an aqueous-organic solvent biphasic system to produce ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate with high conversion and enantiomeric excess. nih.gov This biocatalytic approach avoids the need for heavy metal catalysts and harsh reaction conditions. The use of a biphasic system with a biocompatible organic solvent like dibutylphthalate was found to be more efficient than a monophasic aqueous system. nih.govresearchgate.net

Researchers are also investigating alternative and greener synthesis routes for ETFAA itself. While the traditional Claisen condensation method is common, it often involves strong bases like sodium ethoxide. patsnap.comgoogle.comgoogle.com A novel method has been developed using trifluoroacetone and ethyl chloroformate with hydrogen chloride as a catalyst in a pipeline reactor, which shortens reaction time and improves yield and purity by avoiding self-condensation reactions. patsnap.com

The use of slow-release biocatalysis with Amberlite XAD 2 resin has been shown to enhance the asymmetric reduction of related compounds like ethyl 4-chloroacetoacetate, suggesting a potential strategy for improving the efficiency and sustainability of reactions involving ETFAA. researchgate.net This method lessens substrate inhibition and spontaneous chemical hydrolysis. researchgate.net

Exploration of this compound in Advanced Material Science and Niche Applications

The unique properties conferred by the trifluoromethyl group make ETFAA an attractive component for advanced materials. Its incorporation can enhance thermal and chemical resistance in polymers and coatings. chemimpex.com Research in this area is focused on creating new materials with tailored properties for specific applications.

While detailed research findings on the specific use of ETFAA in advanced material science are emerging, its role as a building block for fluorinated compounds suggests significant potential. chemimpex.com Fluorinated polymers are known for their high-performance characteristics, including low surface energy, high thermal stability, and chemical inertness.

Niche applications for ETFAA are also being explored in analytical chemistry, where it can be used in methods for detecting and quantifying fluorinated compounds. chemimpex.com This is particularly relevant for environmental monitoring and quality control processes.

Interdisciplinary Research Integrating Synthesis with Biological and Pharmaceutical Sciences

The integration of synthetic chemistry with biological and pharmaceutical sciences is a key area of focus for ETFAA research. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drug candidates. chemimpex.com

ETFAA is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aipatsnap.comgoogle.comgoogle.comguidechem.com It is used in the preparation of pesticides such as thifluzamide (B1681302) and fluacrypyrim. google.comgoogle.comguidechem.com In medicinal chemistry, it is a building block for creating compounds with enhanced biological activity. chemimpex.com

Specific examples of its application in the synthesis of biologically relevant molecules include the enantiopure synthesis of trifluoromethyl-β-amino acid derivatives and α-trifluoromethyl-aspartic acid and -serine from chiral oxazolidines derived from ETFAA. sigmaaldrich.comsigmaaldrich.com These amino acids are important components of many biologically active peptides and proteins.

Recent studies have shown that ETFAA can be used in multicomponent reactions to synthesize complex heterocyclic structures that may have interesting pharmacological properties. For instance, it has been used to create highly substituted pyridine (B92270) derivatives, some of which have shown inhibitory activity against Mycobacterium tuberculosis. researchgate.net

Synergistic Computational and Experimental Investigations to Advance Reactivity Understanding

Computational chemistry is becoming an increasingly powerful tool for understanding and predicting the reactivity of molecules like ETFAA. In conjunction with experimental studies, it provides valuable insights into reaction mechanisms and helps in the design of new synthetic transformations.

For example, understanding the tautomeric equilibrium between the enol and keto forms of ETFAA is crucial for predicting its reactivity. google.com Spectroscopic methods like 19F-NMR have been used to study this equilibrium in different solvents. researchgate.net Computational models can complement these experimental findings by providing detailed energetic and structural information about the different tautomers and their transition states in various reactions.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of reactions involving ETFAA, such as its cycloaddition reactions or its behavior under different catalytic conditions. This can help in optimizing reaction conditions and in the rational design of new catalysts for selective transformations. While specific computational studies on ETFAA are part of the broader research landscape, their application is crucial for advancing the fundamental understanding of its chemical behavior.

Q & A

Basic: How can the synthesis of ethyl 4,4,4-trifluoroacetoacetate be optimized for high yield?

Methodological Answer:

The synthesis involves esterification or halogenation reactions. For bromination, optimal conditions include a molar ratio of ethyl trifluoroacetoacetate to bromine of 1:2.6 at 25°C for 20 hours in carbon tetrachloride, yielding 73.9% . Key parameters to optimize:

- Molar ratio : Excess bromine ensures complete dibromination.

- Temperature : Lower temperatures (e.g., 25°C) minimize side reactions.

- Reaction time : Extended durations (≥20 hours) improve conversion.

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| n(ester):n(Br₂) | 1:2.6 | ↑ 73.9% |

| Temperature | 25°C | ↓ Byproducts |

| Time | 20 h | ↑ Conversion |

Basic: What spectroscopic methods are used to characterize this compound and its derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretching at ~1740 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- ¹H-NMR : Signals at δ 1.3–1.4 ppm (ethyl CH₃), δ 4.2–4.3 ppm (ethyl CH₂), and δ 3.5 ppm (keto-enol tautomer protons) confirm structure .

- X-ray Crystallography : Resolves coordination geometry in metal complexes (e.g., europium tetramers with triclinic symmetry) .

Basic: What are the key physicochemical properties of this compound?

Methodological Answer:

Critical properties include:

- Boiling Point : 129–132°C at 0.1 MPa .

- Density : 1.259 g/cm³ .

- Solubility : 10 g/L in water (20°C); miscible with ethanol and ether .

- Refractive Index : 1.375–1.378 .

Advanced: How is this compound utilized in heterocyclic compound synthesis?

Methodological Answer:

It serves as a trifluoromethylated building block in cyclocondensation reactions:

- Pyrimidoindazoles : React with 3-aminoindazoles in MeOH/H₃PO₄ (4:1) at reflux for 24 hours (39–78% yield) .

- Pyrimidines : Condense with benzamidine at room temperature to form 2-phenyl-4-(trifluoromethyl)-6-hydroxypyrimidine (93% yield) .

Key Variables : - Solvent polarity (MeOH vs. AcOH) affects tautomer equilibrium and reactivity.

- Acid catalysts (e.g., H₃PO₄) enhance cyclization efficiency .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

It acts as a β-diketonate ligand for lanthanide complexes:

- Europium Tetramers : Forms [Eu₄(ETA)₉(OH)₃(H₂O)₃)] with four distinct Eu³⁺ sites, confirmed by X-ray diffraction and luminescence spectroscopy .

- Photophysical Properties : Emission spectra (e.g., ⁵D₀→⁷F₀ transitions) correlate with low-symmetry ligand fields, enabling tunable luminescence .

Advanced: How is biocatalysis applied to enantioselective reductions of this compound?

Methodological Answer:

- Asymmetric Reduction : Permeabilized microbial cells (e.g., E. coli expressing ketoreductases) reduce the ketone to (R)-4,4,4-trifluoro-3-hydroxybutanoate in aqueous-organic biphasic systems (e.g., 50% yield, >99% enantiomeric excess) .

- NADPH Recycling : Co-expression with glucose 6-phosphate dehydrogenase improves cofactor regeneration, enhancing productivity .

Advanced: How should researchers address contradictions in reaction yields for this compound-based syntheses?

Methodological Answer:

Discrepancies arise from solvent systems and catalyst choices:

- Example : Cyclocondensation with 3-aminoindazoles yields 27% in MeOH alone vs. 39% in MeOH/AcOH (4:1) due to improved protonation of intermediates .

Resolution Strategies : - Conduct solvent screening (polar vs. aprotic).

- Optimize acid catalyst concentration to balance reaction rate and byproduct formation.

Advanced: What is the compound’s significance in antimalarial and anticancer drug development?

Methodological Answer:

- Quinoline Derivatives : Reacts with 2-(trifluoromethyl)aniline in polyphosphoric acid to form trifluoromethylated quinolines, precursors for antimalarial agents .

- Kinase Inhibitors : Serves as a key intermediate in synthesizing trifluoromethylated pyrimidines and pyrazoles via Conrad-Limpach protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.